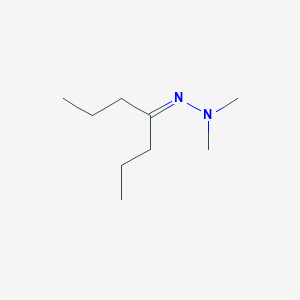
4-Heptanone, dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, dimethylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
4-Heptanone, dimethylhydrazone is utilized in analytical chemistry for the identification and quantification of ketones in biological samples. It has been employed in methods such as gas chromatography-mass spectrometry (GC-MS) for analyzing urine samples, particularly in studies related to exposure to plasticizers like di(2-ethylhexyl) phthalate (DEHP) .
Biochemical Studies
The compound serves as a substrate in enzymatic reactions and has been studied for its role in metabolic pathways. For instance, it acts as a marker for beta-oxidation processes involving fatty acids derived from plasticizers . Research indicates that 4-heptanone can be a byproduct of metabolic processes in humans, making it relevant in clinical biochemistry for assessing kidney function through breath analysis .
Industrial Applications
In the industrial sector, this compound is used as a solvent and an intermediate in the synthesis of other chemical compounds. Its volatility and solvent properties make it suitable for applications in paint and coating formulations as well as in the production of adhesives .
Case Study 1: Analysis of Plasticizer Metabolites
A significant study involved the analysis of urine samples from patients undergoing hemodialysis to investigate the metabolites of DEHP. The study utilized GC-MS to detect 4-heptanone as a metabolite, highlighting its importance as a biomarker for exposure to environmental contaminants .
| Study Focus | Methodology | Findings |
|---|---|---|
| Plasticizer Metabolism | GC-MS Analysis | Detection of 4-heptanone in urine samples |
Case Study 2: Breath Biomarker Research
Another research effort focused on identifying non-invasive biomarkers for kidney function through breath analysis. The study found that low molecular weight compounds, including 4-heptanone, were present in the breath of uremic patients, suggesting its potential use in clinical diagnostics .
| Research Objective | Methodology | Outcomes |
|---|---|---|
| Breath Analysis | Non-invasive sampling | Identification of 4-heptanone as a biomarker |
Propiedades
Número CAS |
14090-58-5 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-(heptan-4-ylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-5-7-9(8-6-2)10-11(3)4/h5-8H2,1-4H3 |
Clave InChI |
KCSMAMPZSBWZKW-UHFFFAOYSA-N |
SMILES |
CCCC(=NN(C)C)CCC |
SMILES canónico |
CCCC(=NN(C)C)CCC |
Sinónimos |
4-Heptanone dimethyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















